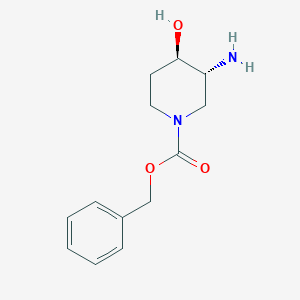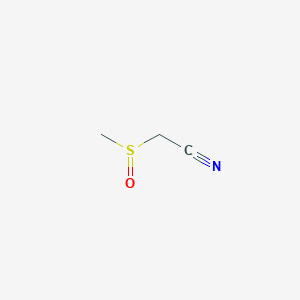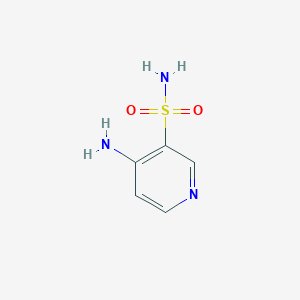
3-アミノピラジン-2-チオール
概要
説明
3-Aminopyrazine-2-thiol is an organic compound with a heterocyclic ring structure. It has a molecular formula of C4H5N3S and a molecular weight of 127.16 g/mol. This compound features a pyrazine ring with an amino group at position 3 and a thiol group at position 2. The presence of both amino and thiol groups makes it a versatile compound in various chemical reactions and applications.
科学的研究の応用
3-Aminopyrazine-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
Target of Action
3-Aminopyrazine-2-thiol is a derivative of 3-aminopyrazine-2-carboxamides . These compounds have been found to display significant antimicrobial activity
Mode of Action
It can be inferred from the antimicrobial activity of its derivatives that it likely interacts with its targets to inhibit their function, leading to the death of the microbial cells .
Biochemical Pathways
Given its antimicrobial activity, it is likely that it interferes with essential biochemical pathways in the microbial cells, such as dna replication, protein synthesis, or cell wall synthesis .
Result of Action
The result of the action of 3-Aminopyrazine-2-thiol is the inhibition of microbial growth, as evidenced by its antimicrobial activity . This is likely due to the disruption of essential biochemical processes in the microbial cells, leading to cell death.
生化学分析
Biochemical Properties
3-Aminopyrazine-2-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form complexes with transition metals, which can influence its reactivity and interaction with other biomolecules . The compound can act as a ligand, binding to metal ions and forming coordination complexes that can affect enzymatic activity and protein function . Additionally, 3-Aminopyrazine-2-thiol has shown antimicrobial properties, interacting with bacterial enzymes and inhibiting their activity .
Cellular Effects
3-Aminopyrazine-2-thiol has been found to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases . This modulation can lead to changes in gene expression and cellular metabolism. The compound has also been shown to induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent . Furthermore, 3-Aminopyrazine-2-thiol can disrupt cellular redox balance, leading to oxidative stress and affecting cell viability .
Molecular Mechanism
The molecular mechanism of 3-Aminopyrazine-2-thiol involves its interaction with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . It can also interact with DNA and RNA, affecting gene expression and protein synthesis . Additionally, 3-Aminopyrazine-2-thiol has been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Aminopyrazine-2-thiol can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that 3-Aminopyrazine-2-thiol can degrade over time, leading to a decrease in its bioactivity . Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 3-Aminopyrazine-2-thiol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzymatic activity and cellular processes . At high doses, 3-Aminopyrazine-2-thiol can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
3-Aminopyrazine-2-thiol is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with biomolecules . The compound can also influence metabolic flux, altering the levels of metabolites in cells . Additionally, 3-Aminopyrazine-2-thiol can interact with cofactors such as NADH and FAD, affecting redox reactions and energy metabolism .
準備方法
Synthetic Routes and Reaction Conditions: 3-Aminopyrazine-2-thiol can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrazine with thiourea, followed by hydrolysis to yield the desired thiol compound. Another method includes the reaction of sodium hydrosulfide with 2-bromo-3-aminopyrazine under reflux conditions.
Industrial Production Methods: Industrial production of 3-Aminopyrazine-2-thiol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography.
化学反応の分析
Types of Reactions: 3-Aminopyrazine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated compounds or alkylating agents are often used in substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, thiols.
Substitution: Various substituted pyrazine derivatives.
類似化合物との比較
2-Aminopyrimidine: Similar in structure but with a pyrimidine ring instead of a pyrazine ring.
3-Aminopyrazine-2-carboxylic acid: Contains a carboxylic acid group instead of a thiol group.
2-Aminopyrazine: Lacks the thiol group, making it less reactive in certain chemical reactions.
Uniqueness: 3-Aminopyrazine-2-thiol is unique due to the presence of both amino and thiol groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
特性
IUPAC Name |
3-amino-1H-pyrazine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S/c5-3-4(8)7-2-1-6-3/h1-2H,(H2,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTBQOIJRXTFRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=S)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450718 | |
| Record name | 3-Aminopyrazine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31613-87-3 | |
| Record name | 3-Aminopyrazine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main synthetic application of 3-Aminopyrazine-2-thiol described in the research?
A1: 3-Aminopyrazine-2-thiol is a key precursor for synthesizing various thiazolo[4,5-b]pyrazines. The research demonstrates its reaction with orthoesters and potassium ethyl xanthate to form the desired thiazolo[4,5-b]pyrazine ring system []. This reaction pathway highlights the compound's utility in constructing heterocyclic compounds with potential biological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(R)-n-[2-[3,4-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-1,1,1-trimethyl-silanamine](/img/structure/B1278694.png)





